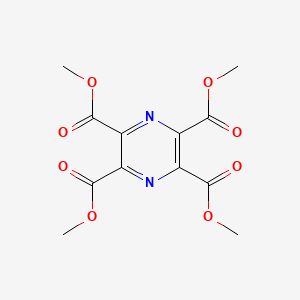

Tetramethyl pyrazine-2,3,5,6-tetracarboxylate

Descripción general

Descripción

Tetramethyl pyrazine-2,3,5,6-tetracarboxylate is a chemical compound with the molecular formula C₁₂H₁₂N₂O₈. It features a pyrazine ring substituted with four carboxylate groups at positions 2, 3, 5, and 6. This compound is known for its unique structural properties and has been studied for various applications in scientific research, including coordination chemistry and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetramethyl pyrazine-2,3,5,6-tetracarboxylate can be synthesized through the esterification of pyrazine-2,3,5,6-tetracarboxylic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: Tetramethyl pyrazine-2,3,5,6-tetracarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazine-2,3,5,6-tetracarboxylic acid.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like sodium hydroxide (NaOH) can facilitate ester hydrolysis

Major Products:

Oxidation: Pyrazine-2,3,5,6-tetracarboxylic acid.

Reduction: Tetramethyl pyrazine-2,3,5,6-tetraol.

Substitution: Various substituted pyrazine derivatives

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Therapeutic Uses

TMP has been investigated for its therapeutic effects in various medical conditions:

- Asthma and Respiratory Disorders : TMP has shown potential in treating asthma by acting as a bronchodilator and anti-inflammatory agent. Studies indicate its efficacy in reducing airway inflammation and improving lung function in asthmatic patients .

- Cardiovascular Health : Research has highlighted TMP's role in improving heart function and mitigating heart failure symptoms. It is believed to enhance endothelial function and promote vasodilation .

- Cancer Treatment : TMP exhibits antineoplastic properties, particularly in inhibiting melanoma metastasis. It has been studied for its ability to induce apoptosis in cancer cells and reduce tumor growth .

2. Gastroprotective Effects

Recent studies have demonstrated that TMP can ameliorate gastric ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs). Its antioxidant and anti-inflammatory properties contribute to protecting gastric mucosa from damage .

Food Science Applications

1. Flavoring Agent

TMP is utilized as a flavoring agent due to its nutty aroma and taste. It is commonly found in various food products such as:

- Processed Foods : Used to enhance the flavor profile of snacks, baked goods, and dairy products.

- Beverages : Present in some alcoholic drinks, contributing to their aromatic complexity .

Materials Science Applications

1. Supramolecular Chemistry

TMP has been explored for its role in supramolecular synthons. It forms co-crystals with other compounds, which can exhibit polymorphism—an essential property for developing new materials with tailored functionalities .

Case Studies

Mecanismo De Acción

The mechanism of action of tetramethyl pyrazine-2,3,5,6-tetracarboxylate involves its interaction with metal ions to form coordination complexes. The carboxylate groups and nitrogen atoms in the pyrazine ring act as donor sites, coordinating with metal ions to form stable complexes. These interactions are crucial for the compound’s role in forming metal-organic frameworks and coordination polymers .

Comparación Con Compuestos Similares

Pyrazine-2,3,5,6-tetracarboxylic acid: The parent compound from which tetramethyl pyrazine-2,3,5,6-tetracarboxylate is derived.

Tetramethyl pyrazine-2,3,5,6-tetraol: A reduced form of the compound with hydroxyl groups instead of ester groups.

Pyrazine-2,3,5,6-tetracarboxamide: A derivative with amide groups instead of ester groups

Uniqueness: this compound is unique due to its ability to form stable coordination complexes with a wide range of metal ions. This property makes it particularly valuable in the synthesis of metal-organic frameworks and coordination polymers, which have diverse applications in various scientific fields .

Actividad Biológica

Tetramethyl pyrazine-2,3,5,6-tetracarboxylate (TMP) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including anti-cancer properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H12N2O8

- Molecular Weight : 312.23 g/mol

- CAS Number : 35042-21-8

1. Anti-Cancer Properties

Recent studies have highlighted the potential of TMP in cancer therapy. Notably, TMP has been shown to suppress epithelial-mesenchymal transition (EMT) in colon cancer cells. EMT is a critical process that enables cancer cells to acquire invasive properties. The following effects were observed:

- Inhibition of EMT Markers : TMP treatment led to a reduction in the expression of markers such as MnSOD, fibronectin, vimentin, MMP-9, and N-cadherin while increasing occludin and E-cadherin levels in both unstimulated and TGFβ-stimulated colon cancer cells .

- Reduction in Cell Proliferation and Migration : TMP significantly decreased the proliferation, migration, and invasion capabilities of colon cancer cells .

- Modulation of Signaling Pathways : TMP influenced key oncogenic signaling pathways, including PI3K/Akt/mTOR and Wnt/GSK3/β-catenin pathways .

The mechanisms underlying the biological activities of TMP involve:

- Reactive Oxygen Species Modulation : TMP's ability to regulate intracellular reactive oxygen species is pivotal in its anti-cancer effects. It modulates the expression of MnSOD, which is crucial for managing oxidative stress in cells .

- Signaling Pathway Interference : By affecting various signaling pathways associated with cell growth and invasion, TMP exhibits potential as a therapeutic agent against cancer progression .

Case Study 1: Colon Cancer

In a study published in June 2022, researchers demonstrated that TMP effectively inhibited the EMT program in colon cancer cells. The study utilized both unstimulated and TGFβ-stimulated conditions to evaluate the compound's efficacy. Results showed that TMP not only inhibited cell migration but also altered the expression of multiple EMT-related proteins .

Case Study 2: Melanoma Metastasis

Another investigation reported that TMP inhibits melanoma metastasis by disrupting cellular signaling pathways involved in tumor progression. This suggests that TMP may serve as a dual-action compound capable of both preventing metastasis and directly inhibiting tumor growth .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

tetramethyl pyrazine-2,3,5,6-tetracarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O8/c1-19-9(15)5-6(10(16)20-2)14-8(12(18)22-4)7(13-5)11(17)21-3/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVPCARAPIJCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C(=N1)C(=O)OC)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303142 | |

| Record name | tetramethyl pyrazine-2,3,5,6-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35042-21-8 | |

| Record name | NSC156943 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetramethyl pyrazine-2,3,5,6-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.